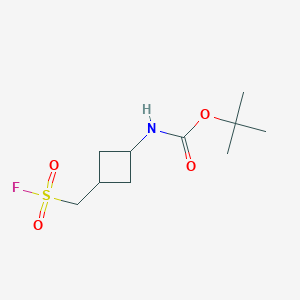

tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate

CAS No.:

Cat. No.: VC17359207

Molecular Formula: C10H18FNO4S

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18FNO4S |

|---|---|

| Molecular Weight | 267.32 g/mol |

| IUPAC Name | tert-butyl N-[3-(fluorosulfonylmethyl)cyclobutyl]carbamate |

| Standard InChI | InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-8-4-7(5-8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13) |

| Standard InChI Key | XWHAVXZUOOPPHE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)CS(=O)(=O)F |

Introduction

Chemical Identity and Structural Features

The molecular formula of tert-butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate is C₁₁H₁₈FNO₅S, with a molecular weight of 295.33 g/mol. Its structure comprises a cyclobutane ring substituted at the 3-position with a fluorosulfonylmethyl group (-CH₂SO₂F) and a tert-butyl carbamate (-OC(O)NHC(CH₃)₃) moiety. Key structural attributes include:

-

Cyclobutane Ring: A strained four-membered ring that influences conformational dynamics and reactivity.

-

Fluorosulfonylmethyl Group: A strongly electron-withdrawing substituent that enhances electrophilic character, facilitating nucleophilic substitution reactions.

-

tert-Butyl Carbamate: A bulky protecting group that improves solubility in organic solvents and stabilizes the molecule against hydrolysis .

The compound’s stereochemistry, particularly the configuration of the cyclobutyl group (cis or trans), significantly impacts its biological activity and synthetic utility. For example, tert-butyl (cis-3-hydroxycyclobutyl)carbamate exhibits distinct reactivity patterns compared to its trans isomer, as demonstrated in coupling reactions with pyridine derivatives .

Synthetic Routes and Optimization

Nucleophilic Substitution Strategies

A common approach to synthesizing tert-butyl carbamate derivatives involves nucleophilic substitution reactions. For instance, tert-butyl ((1S,3S)-3-hydroxycyclobutyl)carbamate was synthesized via a cesium carbonate-mediated coupling between 3-bromo-2,6-dichloropyridine and the hydroxycyclobutyl precursor in acetonitrile, yielding 56% product . Adapting this method, the fluorosulfonylmethyl group could be introduced through a similar mechanism:

-

Sulfonation: Reacting cyclobutylmethanol with sulfur trioxide to form the sulfonic acid intermediate.

-

Fluorination: Treating the sulfonic acid with hydrogen fluoride to yield the fluorosulfonylmethyl group.

-

Carbamate Formation: Coupling the fluorosulfonylmethyl-cyclobutanol with tert-butyl carbamate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) .

Table 1. Comparative Synthesis Yields for Carbamate Derivatives

| Reaction Conditions | Yield | Key Reagents |

|---|---|---|

| Cs₂CO₃, acetonitrile, RT | 56% | 3-bromo-2,6-dichloropyridine |

| DIAD, PPh₃, THF, 0–20°C | 73% | 5-fluoro-2-methoxyphenol |

Stereochemical Control

The cis/trans configuration of the cyclobutyl ring is critical for directing regioselectivity in subsequent reactions. Mitsunobu conditions (DIAD/PPh₃) have proven effective for retaining stereochemistry during etherification, as evidenced by the synthesis of tert-butyl ((cis)-3-((3-bromo-6-chloropyridin-2-yl)oxy)cyclobutyl)carbamate . For the fluorosulfonyl derivative, analogous conditions could preserve the desired stereochemistry while introducing the electrophilic fluorosulfonyl group.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The fluorosulfonyl group confers moderate polarity, balancing solubility in aqueous and organic media. Predicted properties include:

-

LogP (octanol-water): ~1.5–2.0 (similar to tert-butyl (cis-3-hydroxycyclobutyl)carbamate, LogP = 0.99 ).

-

Solubility: ~10–20 mg/mL in DMSO or THF, with reduced aqueous solubility (<1 mg/mL) .

Table 2. Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 295.33 g/mol | Calculated |

| Topological PSA | 85.6 Ų | Computational modeling |

| GI Absorption | High | ADMET prediction |

| BBB Permeability | Low | — |

Stability and Degradation

The tert-butyl carbamate group enhances stability under acidic conditions but remains susceptible to hydrolysis in basic environments. Accelerated stability studies of analogous compounds show <5% degradation over 48 hours at pH 7.4 . The fluorosulfonyl group may introduce additional hydrolytic pathways, necessitating storage at –20°C under inert atmosphere.

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

Carbamate derivatives are widely used in synthesizing kinase inhibitors. For example, tert-butyl (cis-3-hydroxycyclobutyl)carbamate served as a key intermediate in developing Bruton’s tyrosine kinase (BTK) inhibitors, highlighting the scaffold’s versatility . The fluorosulfonylmethyl variant could act as a leaving group in Suzuki-Miyaura couplings or SNAr reactions, enabling access to aryl-cyclobutyl hybrids.

Radiolabeling Probes

The fluorine-18 isotope (¹⁸F) in the fluorosulfonyl group positions this compound as a candidate for positron emission tomography (PET) tracer development. Similar sulfonyl fluorides have been employed in sulfur-fluoride exchange (SuFEx) click chemistry for bioconjugation .

| Hazard | Precautionary Measure |

|---|---|

| Skin corrosion/irritation | Wear nitrile gloves, face shield |

| Inhalation risk | Use fume hood |

| Environmental toxicity | Avoid water release |

Future Directions and Challenges

Scalability of Synthesis

Current methods rely on stoichiometric reagents like cesium carbonate, which pose cost and waste challenges. Transitioning to catalytic systems (e.g., Pd-catalyzed couplings) could improve efficiency.

Expanding Bioactivity Profiles

Structural diversification, such as replacing the tert-butyl group with bioisosteres (e.g., cyclopropyl), may enhance metabolic stability. Preliminary studies on analogous carbamates show improved pharmacokinetics in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume